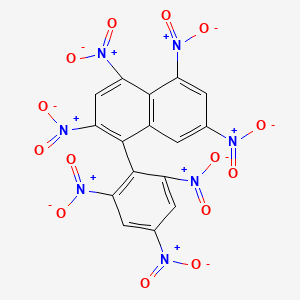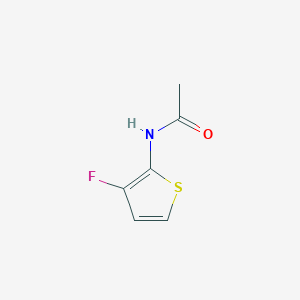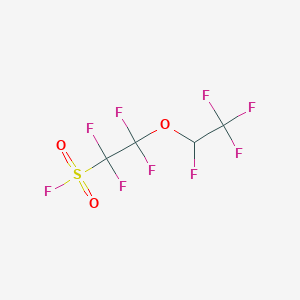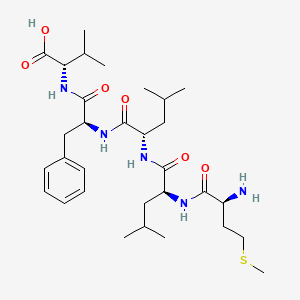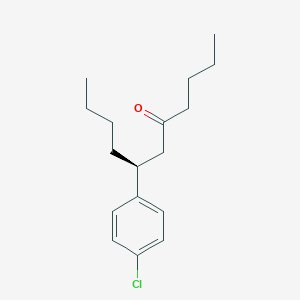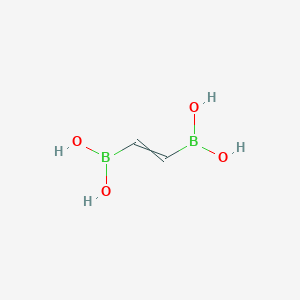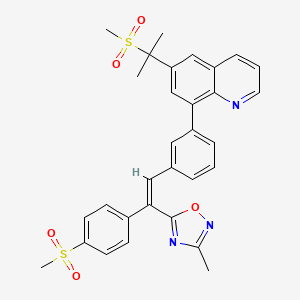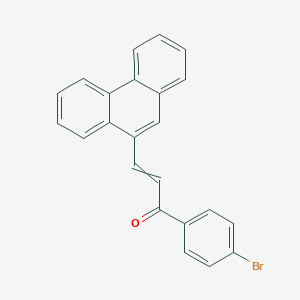![molecular formula C39H35N3O2 B12567479 6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one CAS No. 182918-19-0](/img/structure/B12567479.png)
6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one is a complex organic compound that features a triazine ring substituted with biphenyl groups and a hexyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with biphenyl derivatives under controlled conditions.
Substitution Reactions: The biphenyl groups are introduced through substitution reactions, often involving diazonium salts and coupling agents.
Hexyloxy Group Addition: The hexyloxy group is introduced via etherification reactions, typically using hexyloxy halides and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Diazonium salts, halides, and coupling agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Chemistry: Serves as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Similar triazine core but with amino groups instead of biphenyl and hexyloxy groups.
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl: Contains biphenyl groups but lacks the triazine core and hexyloxy group.
Uniqueness
The uniqueness of 6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one lies in its specific combination of functional groups, which confer distinct electronic, optical, and chemical properties. This makes it a valuable compound for various advanced applications in research and industry.
Eigenschaften
CAS-Nummer |
182918-19-0 |
|---|---|
Molekularformel |
C39H35N3O2 |
Molekulargewicht |
577.7 g/mol |
IUPAC-Name |
6-[4,6-bis(4-phenylphenyl)-1H-1,3,5-triazin-2-ylidene]-3-hexoxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C39H35N3O2/c1-2-3-4-11-26-44-34-24-25-35(36(43)27-34)39-41-37(32-20-16-30(17-21-32)28-12-7-5-8-13-28)40-38(42-39)33-22-18-31(19-23-33)29-14-9-6-10-15-29/h5-10,12-25,27H,2-4,11,26H2,1H3,(H,40,41,42) |
InChI-Schlüssel |
NSLRFMWAPPBYBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=O)C(=C2NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


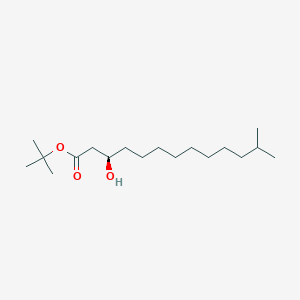
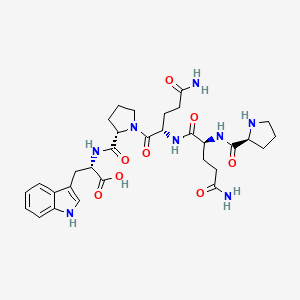
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)
